molecular formula C18H26N4S B5889031 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine

4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B5889031
M. Wt: 330.5 g/mol
InChI Key: VCZJHEQQCZUHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has gained significant attention in scientific research in recent years. It is a potent and selective inhibitor of phosphodiesterase 5 (PDE5), an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). PDE5 inhibitors have been shown to have therapeutic potential in various diseases, including erectile dysfunction, pulmonary arterial hypertension, and cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves the inhibition of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, which is responsible for the degradation of cGMP. By inhibiting 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine increases the levels of cGMP, leading to vasodilation and relaxation of smooth muscles in various organs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine are primarily mediated by the inhibition of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine. By increasing the levels of cGMP, it leads to vasodilation and relaxation of smooth muscles in various organs, including the penis, lungs, and heart. This results in improved blood flow and oxygenation, which has therapeutic potential in various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments include its potency and selectivity as a 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine inhibitor, which makes it a useful tool for studying the role of cGMP in various physiological processes. However, its limitations include its high cost and limited availability, which can hinder its widespread use in research.

Future Directions

For research on 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine include studying its therapeutic potential in various diseases, including pulmonary arterial hypertension, cardiovascular diseases, and neurodegenerative diseases. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on cGMP signaling and its potential side effects. Finally, the development of novel 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine inhibitors based on the structure of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine may lead to the discovery of more potent and selective inhibitors with improved therapeutic potential.

Synthesis Methods

The synthesis of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine involves several steps, including the reaction of 2,4-dichloro-5,6-dimethylpyrimidine with sodium ethoxide, followed by reaction with cyclohexylamine to obtain 2-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylpyrimidine. This compound is then reacted with 2-chlorothiophene to obtain the final product, 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine.

Scientific Research Applications

4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied for its therapeutic potential in various diseases. It has been shown to be a potent and selective inhibitor of 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, which is responsible for the degradation of cGMP. By inhibiting 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine, 4-(4-cyclohexyl-1-piperazinyl)-5,6-dimethylthieno[2,3-d]pyrimidine increases the levels of cGMP, leading to vasodilation and relaxation of smooth muscles in various organs.

properties

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h12,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZJHEQQCZUHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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